2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
Description
2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a fused heteroaromatic compound featuring a complex polycyclic framework with two thiophene rings and a benzo[b]thiophene core. The molecule is further functionalized with an octyl chain at the 2-position and a phenyl group at the 7-position. These substituents play critical roles in modulating its electronic properties, solubility, and thermal stability, making it a promising candidate for organic semiconductors, particularly in organic field-effect transistors (OFETs) . The octyl group enhances solubility in organic solvents, enabling solution-processable device fabrication, while the phenyl group contributes to extended π-conjugation and improved charge-carrier mobility .
Properties
IUPAC Name |
7-octyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28S2/c1-2-3-4-5-6-8-11-20-14-16-23-25(18-20)29-28-24-17-15-22(19-26(24)30-27(23)28)21-12-9-7-10-13-21/h7,9-10,12-19H,2-6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNXBSGHUYBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a two-step process. The first step is the Friedel–Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the ketone group. The reduction stage is crucial and can be efficiently carried out using hydrazine hydrate as a reducing agent . Industrial production methods often involve optimizing these steps to ensure high yield and purity.
Chemical Reactions Analysis
1.1. Stille Coupling for Core Formation
A Stille coupling reaction between a benzo[b]thieno[2,3-d]thiophene (BTT) precursor and an octyl-substituted aryl bromide enables the introduction of the alkyl chain. For example:
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Reactants : Tributyl(octyl)stannane and brominated BTT intermediate .
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Conditions : Catalyzed by Pd(PPh₃)₄ in toluene at 120°C under nitrogen .
1.2. Friedel-Crafts Acylation for Substituent Attachment
Electrophilic substitution using acyl chlorides and AlCl₃ introduces phenyl groups at specific positions. This method is adapted from related benzo[b]thiophene syntheses .
Functionalization Reactions
Ph-BTBT-C8 undergoes further modifications to tailor optoelectronic properties:
2.1. Bromination
Electrophilic bromination at the 3-position using NBS (N-bromosuccinimide) facilitates subsequent cross-coupling (e.g., Suzuki or Heck reactions) .
2.2. Thiolation
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate introduces thiomethyl groups via electrophilic cyclization, enhancing charge transport .
Key Reaction Data
Stability and Reactivity
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Thermal Stability : Decomposition onset at 248–281°C (TGA), suitable for solution processing .
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Solubility : Enhanced by the octyl chain in nonpolar solvents (e.g., toluene, hexane) .
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Electrochemical Properties : HOMO levels at -5.2 eV to -5.4 eV, ideal for hole transport in OFETs .
Device Performance Metrics
Challenges and Limitations
Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is extensively used in the development of OFETs due to its excellent charge transport properties. The compound exhibits ambipolar charge transport characteristics, allowing it to function effectively as both p-type and n-type semiconductor material.
Key Properties :
- High crystallinity and solubility in common organic solvents.
- Superior surface coverage and high film texture when utilized in thin films.
Case Studies :
Research has demonstrated that incorporating BTBT into OFETs can significantly enhance device performance, achieving hole mobilities exceeding 1.2 cm²/Vs on bare Si/SiO₂ substrates .
Organic Light-Emitting Diodes (OLEDs)
In OLED applications, BTBT serves as an emissive layer material. Its ability to form stable thin films contributes to improved light emission efficiency and color purity.
Performance Metrics :
- Devices fabricated with BTBT show enhanced luminescence and stability under operational conditions.
Organic Photovoltaic Cells (OPVs)
BTBT is also explored for use in OPVs due to its favorable energy levels and charge transport properties. The compound can facilitate efficient exciton dissociation and charge collection.
Research Findings :
Studies indicate that OPVs utilizing BTBT exhibit improved power conversion efficiencies compared to devices made with traditional materials .
Biochemical Interactions
Beyond its electronic applications, this compound has been observed to interact with various biological systems:
- Enzyme Interactions : The compound can modulate enzyme activity through conformational changes upon binding.
- Cellular Effects : It influences cellular signaling pathways and gene expression related to oxidative stress response and apoptosis .
Synthesis and Preparation
The synthesis of BTBT typically involves a two-step process:
- Friedel-Crafts Acylation : This step introduces the octyl and phenyl groups onto the thiophene core.
- Reduction of Ketone Group : Conducted using hydrazine hydrate as a reducing agent, this step is critical for achieving the desired electronic properties.
Summary of Chemical Reactions
The compound undergoes several chemical reactions that are significant for its application development:
Mechanism of Action
The mechanism of action of 2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic devices involves its ability to facilitate charge transport. The compound’s molecular structure allows for efficient π-π stacking, which enhances charge mobility. This property is crucial for the performance of OFETs and other organic electronic devices .
Comparison with Similar Compounds
Key Findings:
Charge Carrier Mobility : The octyl-phenyl derivative outperforms simpler fused thiophenes (e.g., benzo[b]naphtho[2,3-d]thiophene) due to enhanced π-orbital overlap from the phenyl group and reduced trap states from the octyl chain .
Solubility : The octyl chain significantly improves solubility compared to BTBT derivatives with shorter alkyl groups, enabling room-temperature solution processing .
Thermal Stability : The phenyl group stabilizes the molecular framework, raising decomposition temperatures above 250°C, which is superior to most BTBT derivatives .
Biological Activity
2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene (CAS RN: 1781261-95-7) is a compound belonging to the benzothiophene family, known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C28H28S2
- Molecular Weight : 428.65 g/mol
- Melting Point : 231 °C
- Physical State : Solid (white to almost white powder or crystal) .
Biological Activities
The biological activity of benzothiophene derivatives, including this compound, has been extensively studied. These compounds exhibit a wide range of pharmacological effects:
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Anticancer Activity :
- Benzothiophene derivatives have shown promising anticancer properties. For instance, structure-activity relationship (SAR) studies indicate that specific substitutions enhance their efficacy against various cancer cell lines .
- A study demonstrated that certain derivatives exhibited significant cytotoxic effects on breast cancer cells, correlating with their ability to inhibit key signaling pathways involved in tumor growth .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Antidiabetic Activity :
- Neuroprotective Effects :
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activities of this compound:
Q & A
Q. What are the common synthetic routes for preparing 2-octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene derivatives?
The synthesis typically involves Friedel-Crafts acylation followed by cyclization using the Fiesselmann thiophene synthesis. For example, 3-chlorobenzo[b]thiophene-2-carbonyl chlorides are reacted with methyl thioglycolate or sodium sulfide under basic conditions (e.g., DBU and CaO) to form the fused thiophene core. Subsequent alkylation or aryl substitution introduces functional groups like octyl or phenyl chains .
Q. How are the optical and electrochemical properties of this compound characterized?
UV-vis spectroscopy (absorption maxima ~300–400 nm) and cyclic voltammetry (CV) are standard. CV reveals HOMO/LUMO levels, critical for semiconductor applications. For instance, derivatives exhibit HOMO levels near -5.3 eV, aligning with p-channel OFET requirements. Thermal stability is assessed via TGA and DSC, showing decomposition temperatures >250°C .
Q. What role does side-chain engineering play in tuning material properties?
Hydrophilic side chains (e.g., oligoethylene glycol, OEG) enhance solubility and thin-film crystallinity. In OEG-BTBT, OEG units improve solution processability while maintaining mobility (~0.1 cm²/V·s). Hydrophobic chains (e.g., octyl) enhance crystallinity but may reduce ambient stability due to higher surface energy .
Advanced Research Questions
Q. How do structural modifications at the 2- and 7-positions affect charge transport in OFETs?
Substituents influence π-π stacking and molecular packing. For example, phenyl groups at the 7-position enhance intermolecular interactions, improving mobility. In contrast, bulky end-capping groups (e.g., triisopropylsilyl) disrupt crystallinity, reducing mobility from ~0.03 cm²/V·s (Compound 1) to <0.01 cm²/V·s (Compound 3) .
Q. What methodologies resolve discrepancies in reported charge carrier mobilities?
Mobility variations (e.g., 0.03–0.39 cm²/V·s) arise from film morphology and contact resistance. Atomic force microscopy (AFM) and grazing-incidence XRD quantify grain boundaries and crystallite orientation. Adding polymer binders (e.g., PS) reduces contact resistance, improving mobility by 50–100% .
Q. How does the sulfur atom in the thiophene ring influence electronic properties compared to nitrogen or carbon analogs?
Sulfur’s larger atomic size and polarizability enhance intermolecular S···S interactions, promoting charge delocalization. In benzo[4,5]thieno[2,3-d]pyrimidines, sulfur mimics pyrrolo (N-containing) or quinazoline (C-containing) rings, balancing HOMO depth (-5.5 eV) and hydrophobic interactions with proteins in biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
